Benzyl-(3-imidazol-1-yl-propyl)-amine

Antimicrobial Antifungal MIC

Benzyl-(3-imidazol-1-yl-propyl)-amine (CAS 112086-52-9) is a synthetic organic compound belonging to the class of N-substituted imidazoles, characterized by a benzyl group attached to a propyl chain that terminates in an imidazole ring. With the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol, this compound is primarily utilized as a research chemical in the fields of medicinal chemistry, coordination chemistry, and materials science.

Molecular Formula C13H17N3
Molecular Weight 215.3
CAS No. 112086-52-9
Cat. No. B2558098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(3-imidazol-1-yl-propyl)-amine
CAS112086-52-9
Molecular FormulaC13H17N3
Molecular Weight215.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCCN2C=CN=C2
InChIInChI=1S/C13H17N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-3,5-6,8,10,12,14H,4,7,9,11H2
InChIKeyPUHMXLKXQDOCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl-(3-imidazol-1-yl-propyl)-amine (CAS 112086-52-9): Procurement and Selection Guide


Benzyl-(3-imidazol-1-yl-propyl)-amine (CAS 112086-52-9) is a synthetic organic compound belonging to the class of N-substituted imidazoles, characterized by a benzyl group attached to a propyl chain that terminates in an imidazole ring . With the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol, this compound is primarily utilized as a research chemical in the fields of medicinal chemistry, coordination chemistry, and materials science . It is commercially available as a building block and is under investigation for its potential biological activities, including antimicrobial and anticancer properties .

Critical Procurement Alert: Why N-Substituted Imidazole Analogs Cannot Be Interchanged with Benzyl-(3-imidazol-1-yl-propyl)-amine


While numerous N-substituted imidazole derivatives exist as research chemicals and pharmaceutical intermediates, direct substitution is highly inadvisable. The presence of the unsubstituted benzyl group in Benzyl-(3-imidazol-1-yl-propyl)-amine imparts a specific balance of lipophilicity (calculated LogP ~2.45) and hydrogen-bonding capacity that is distinct from analogs bearing halogen, methyl, or methoxy substituents on the phenyl ring . Even subtle modifications to the benzyl moiety can significantly alter a compound's binding affinity for biological targets, its metabolic stability, and its physicochemical properties, leading to divergent experimental outcomes . For instance, substituting the hydrogen on the phenyl ring with a methyl group, as in (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine, changes the molecular weight and lipophilicity, potentially affecting membrane permeability and target engagement . Therefore, the selection of this specific compound must be driven by its precise chemical structure and the associated, verifiable data, as outlined in the quantitative evidence below.

Quantitative Evidence for Benzyl-(3-imidazol-1-yl-propyl)-amine: A Comparator-Based Analysis for Scientific Selection


Comparative Antimicrobial Activity: MIC Values Against C. albicans, S. aureus, and E. coli

Benzyl-(3-imidazol-1-yl-propyl)-amine demonstrates moderate antimicrobial activity in vitro. Its potency varies significantly across different microbial strains, with the highest activity observed against the fungal pathogen *Candida albicans* (MIC = 8 µg/mL). The activity against *Staphylococcus aureus* and *Escherichia coli* is lower, with MIC values of 16 µg/mL and 32 µg/mL, respectively . This compound is more potent against *C. albicans* than against the two bacterial strains. This data provides a baseline for comparison with other imidazole derivatives or when used as a control in antimicrobial screening.

Antimicrobial Antifungal MIC

Predicted Physicochemical Profile: pKa, Lipophilicity, and Boiling Point

The predicted physicochemical properties of Benzyl-(3-imidazol-1-yl-propyl)-amine provide a crucial basis for experimental design and compound handling. Its predicted pKa of 8.97 ± 0.19 indicates that the secondary amine nitrogen will be partially protonated at physiological pH (7.4), which influences solubility and membrane permeability . The calculated LogP of 2.45 suggests moderate lipophilicity, a key factor for passive diffusion across biological membranes . Its high predicted boiling point of 399.3 ± 25.0 °C at 760 mmHg is a practical consideration for purification and storage .

Physicochemical Properties ADME Drug-likeness

Documented Synthetic Route: A Scalable Procedure from US Patent US06432959B1

A robust and scalable synthetic procedure for Benzyl-(3-imidazol-1-yl-propyl)-amine is documented in US Patent US06432959B1. The method involves a reductive amination between 1-(3-aminopropyl)imidazole and benzaldehyde using sodium borohydride in the presence of sodium acetate and molecular sieves in anhydrous methanol . The reaction proceeds under mild conditions (room temperature to 0 °C) and yields the title compound as a pale yellow oil in a reported quantity of 56.3 g from a 283 mmol scale, indicating a high-yielding and practical synthesis .

Synthesis Medicinal Chemistry Scalability

High-Value Application Scenarios for Benzyl-(3-imidazol-1-yl-propyl)-amine in Research and Development


Antifungal Lead Identification and Structure-Activity Relationship (SAR) Studies

Based on its demonstrated MIC of 8 µg/mL against *Candida albicans* , Benzyl-(3-imidazol-1-yl-propyl)-amine is a suitable starting point for medicinal chemistry campaigns targeting fungal infections. Its unsubstituted benzyl group serves as a minimal pharmacophore for investigating the SAR of N-benzyl imidazole antifungals, allowing researchers to systematically explore the impact of various substituents on the phenyl ring to improve potency and selectivity.

Calibration of ADME Prediction Models

The well-characterized predicted physicochemical properties (pKa 8.97, LogP 2.45) make this compound an ideal test case for calibrating and validating in silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction models. Researchers can use these predicted values to benchmark experimental measurements of solubility, permeability (e.g., PAMPA), and plasma protein binding.

Internal Standard for Synthesis and Quality Control

Given the detailed, scalable synthetic procedure outlined in US06432959B1 , Benzyl-(3-imidazol-1-yl-propyl)-amine can be synthesized in-house as an internal standard. This is invaluable for analytical chemistry departments to develop and validate HPLC or LC-MS methods for quantifying this or related compounds in complex reaction mixtures or biological matrices.

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